3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one
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Overview
Description
3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one is an organic compound with a furan ring structure substituted with chloromethyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one typically involves the chloromethylation of a furan derivative. One common method is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include amines, thioethers, and other substituted derivatives.
Oxidation: Products include furanones and other oxidized compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Agrochemicals: The compound is used in the development of agrochemical products such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring structure also contributes to its reactivity and interaction with molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)heptan-3-ol: Similar in having a chloromethyl group but differs in the aliphatic chain structure.
2-Cyclohexen-1-ol: Similar in having a cyclic structure but differs in the functional groups and ring type.
Uniqueness
3-(Chloromethyl)-3,4,5-trimethylfuran-2(3H)-one is unique due to its specific combination of a furan ring with chloromethyl and trimethyl substitutions. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
62499-86-9 |
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Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
3-(chloromethyl)-3,4,5-trimethylfuran-2-one |
InChI |
InChI=1S/C8H11ClO2/c1-5-6(2)11-7(10)8(5,3)4-9/h4H2,1-3H3 |
InChI Key |
MNNZFHABWAVXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C1(C)CCl)C |
Origin of Product |
United States |
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